N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O6S2 and its molecular weight is 486.52. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Many drugs work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The 1,3,4-thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry. The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets .
Biochemical Pathways
Without specific information on “N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a 1,3,4-thiadiazole scaffold have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Action Environment
Various host and drug factors can affect the pharmacodynamic action of drugs .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S2/c1-3-18-23-24-21(32-18)25-33(28,29)15-7-4-13(5-8-15)22-19(26)16-11-12-10-14(30-2)6-9-17(12)31-20(16)27/h4-11H,3H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJBZBDLPSWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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